molecular formula C9H9NO4 B104984 alpha-Hydroxyhippuric acid CAS No. 16555-77-4

alpha-Hydroxyhippuric acid

Cat. No.: B104984
CAS No.: 16555-77-4
M. Wt: 195.17 g/mol
InChI Key: GCWCVCCEIQXUQU-UHFFFAOYSA-N
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Description

Historical Context in Carbinolamide Research

The historical development of carbinolamide research has been fundamentally shaped by the discovery and characterization of alpha-hydroxyhippuric acid as a key structural representative of this compound class. Carbinolamines, also known as carbinolainides, represent a unique functional group characterized by the presence of both a hydroxyl group and an amine attached to the same carbon atom, forming the distinctive -C(OH)(NR2)- structure. The significance of this compound in this research domain emerged from early investigations into peptide hormone biosynthesis, where researchers identified the compound as a critical intermediate in the amidation process essential for biological activity.

The foundational research establishing this compound's importance began with studies of peptidyl-alpha-hydroxyglycine alpha-amidating lyase, where the compound served as a model substrate for understanding enzymatic mechanisms. Historical investigations revealed that carbinolamines, including this compound derivatives, possess remarkable stability compared to other transient biochemical intermediates, making them valuable tools for mechanistic studies. Early biochemical analyses demonstrated that these compounds function as potential alkylating agents through their carbinolamine structures, capable of forming covalent linkages with nucleic acids and proteins.

The evolution of carbinolamide research has been particularly influenced by crystallographic studies that provided detailed structural insights into enzyme-substrate interactions. The X-ray crystal structure determination of the peptidyl-alpha-hydroxyglycine alpha-amidating lyase catalytic core in complex with this compound marked a pivotal moment in understanding the molecular basis of peptide amidation. These structural studies revealed the formation of a six-bladed beta-propeller fold and identified the active site coordination involving zinc ions and histidine residues, establishing this compound as an indispensable research tool.

Biochemical Classification as an N-acyl-amino Acid

This compound belongs to the biochemically significant class of N-acyl-amino acids, specifically characterized as N-benzoylglycine substituted by a hydroxy group at the C-2 position. This classification places the compound within the broader category of hippuric acids, which are distinguished by their structural composition consisting of a benzoyl group linked to the N-terminal of a glycine residue. The compound's systematic nomenclature as 2-benzamido-2-hydroxyacetic acid reflects its dual nature as both an N-acyl derivative and a hydroxylated amino acid analog.

The structural characteristics that define this compound as an N-acyl-amino acid include its secondary carboxamide functionality and its classification as an N-acyl hemiaminal. The hemiaminal designation is particularly significant, as it indicates the presence of both hydroxyl and amino functionalities attached to the same carbon center, creating a unique chemical environment that influences the compound's reactivity and biological interactions. This structural arrangement is functionally related to N-benzoylglycine, establishing clear biochemical relationships within the hippuric acid family.

Biochemical Classification Parameters This compound Characteristics
Primary Classification N-acyl-amino acid
Structural Family Hippuric acid derivatives
Functional Group Type N-acyl hemiaminal
Secondary Classification Secondary carboxamide
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS Registry Number 16555-77-4
Systematic Name 2-benzamido-2-hydroxyacetic acid

The biochemical significance of this classification extends to the compound's metabolic role as a human urinary metabolite, indicating its involvement in natural physiological processes. The N-acyl-amino acid classification also determines the compound's chemical reactivity patterns, particularly its susceptibility to enzymatic modification and its capacity to serve as a substrate for specific enzymatic pathways involved in peptide hormone biosynthesis.

Research Evolution and Current Academic Landscape

The research evolution surrounding this compound has undergone significant transformation from its initial identification as a simple metabolite to its current status as a sophisticated research tool in multiple scientific disciplines. Contemporary academic investigations have expanded the compound's utility beyond traditional biochemical studies to encompass metabolomics, clinical diagnostics, and therapeutic monitoring applications. The current research landscape demonstrates increasing interest in the compound's potential as a biomarker for various pathological conditions, particularly in renal transplantation monitoring and liver disease progression.

Modern metabolomics studies have identified this compound as a significant component in urinary metabolite panels for disease diagnosis and monitoring. Research conducted on kidney transplant recipients revealed the compound's inclusion in a nine-metabolite diagnostic panel for acute T cell-mediated rejection, demonstrating its clinical relevance in transplant medicine. These investigations utilized advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to characterize metabolite profiles and establish diagnostic accuracy parameters.

The academic landscape has also witnessed significant advances in understanding the compound's role in liver disease progression and metabolic disorders. Comprehensive metabolomic analyses have identified this compound among metabolites that undergo significant concentration changes in cirrhosis, hepatocellular carcinoma, and viral hepatitis conditions. These studies have employed sophisticated analytical platforms including ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry to achieve precise metabolite identification and quantification.

Current research trends indicate growing interest in the compound's enzymatic applications, particularly in industrial biotechnology and pharmaceutical production. Recent studies have focused on optimizing enzymatic systems that utilize this compound as a substrate for producing alpha-amidated peptides, which represent essential components in therapeutic peptide synthesis. The development of novel expression systems in non-conventional yeast hosts has demonstrated the potential for scalable industrial applications of peptidylglycine alpha-hydroxylating monooxygenase systems using this compound substrates.

Interdisciplinary Significance in Enzymatic Studies

The interdisciplinary significance of this compound in enzymatic studies extends across multiple scientific domains, establishing it as a crucial bridge between fundamental biochemistry, structural biology, clinical medicine, and industrial biotechnology. The compound's unique position as both a natural metabolite and a synthetic substrate has enabled researchers to investigate enzymatic mechanisms with unprecedented precision while simultaneously developing practical applications for therapeutic and diagnostic purposes.

In structural biology, this compound has served as an essential probe for understanding the molecular mechanisms of peptide amidation. Crystallographic studies utilizing the compound as a substrate analog have revealed detailed insights into enzyme-substrate interactions, including the identification of specific amino acid residues involved in catalysis and the characterization of metal coordination sites. These structural investigations have demonstrated that the compound binds to the enzyme active site with its alpha-hydroxyl group coordinated to zinc ions, providing crucial information about the catalytic mechanism.

The compound's significance in enzymology extends to its role in characterizing the bifunctional nature of peptidylglycine alpha-amidating monooxygenase. Research has shown that this compound serves as an intermediate product in the two-step amidation process, linking the copper-dependent hydroxylation reaction catalyzed by peptidylglycine alpha-hydroxylating monooxygenase with the zinc-dependent lyase reaction. This dual role has made the compound invaluable for dissecting the individual contributions of each enzymatic domain and understanding the coordination between sequential catalytic steps.

Enzymatic Study Applications Research Outcomes Interdisciplinary Impact
Structural Biology X-ray crystallography of enzyme-substrate complexes Molecular mechanism elucidation
Metabolomics Biomarker identification in disease states Clinical diagnostic applications
Industrial Biotechnology Substrate optimization for peptide synthesis Pharmaceutical production
Clinical Medicine Transplant rejection monitoring Therapeutic decision-making
Biochemical Kinetics Reaction mechanism characterization Fundamental enzyme understanding

The clinical significance of this compound in enzymatic studies has been demonstrated through its application in monitoring peptidylglycine alpha-amidating monooxygenase activity in human circulation. Recent population-based studies involving over 4900 individuals have utilized the compound as part of amidation assays to quantify circulating enzyme activity and correlate it with cardiovascular outcomes. These investigations have revealed that serum amidating activity serves as an independent predictor of cardiovascular mortality, atrial fibrillation, and heart failure, establishing clear connections between enzymatic activity and clinical outcomes.

The interdisciplinary nature of this compound research is further exemplified by its applications in biotechnology and pharmaceutical development. Studies have demonstrated the compound's utility in developing novel enzymatic systems for producing alpha-amidated peptides, which represent essential therapeutic agents requiring C-terminal amidation for biological activity. The optimization of expression systems and purification protocols for enzymes utilizing this compound as a substrate has led to the development of scalable methods for pharmaceutical peptide production.

Properties

IUPAC Name

2-benzamido-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCVCCEIQXUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864688
Record name 2-Hydroxyhippuric acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16555-77-4
Record name 2-Hydroxyhippuric acid
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Record name 2-Hydroxyhippuric acid
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Record name α-hydroxyhippuric acid
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Record name Alpha-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Substrate Selection

The process initiates with an organic halide containing a benzoyl-glycine precursor. For AHHA synthesis, a suitable substrate is benzoylglycine chloride (C₆H₅CO-NH-CH₂-Cl). Under CO pressure (20–90 bar) and temperatures of 90–130°C, the halide undergoes sequential carbonylation steps:

  • First carbonylation : Insertion of CO into the C–Cl bond, forming an acylpalladium intermediate.

  • Second carbonylation : Addition of a second CO molecule, followed by reduction via a hydrogen donor (e.g., water or alcohols), yielding the alpha-hydroxycarboxylic acid.

The catalytic system typically comprises PdCl₂(PPh₃)₂ (palladium chloride bis(triphenylphosphine)) and an inorganic base like sodium hydroxide to neutralize HCl byproducts.

Process Optimization

Key parameters influencing yield and selectivity include:

  • Temperature : Optimal yields (60–70%) occur at 120°C. Higher temperatures (>160°C) promote side reactions, such as decarboxylation.

  • CO Pressure : Elevated pressures (≥50 bar) favor complete carbonylation but require specialized reactor setups.

  • Solvent System : Aqueous-organic biphasic mixtures (e.g., water/tetrahydrofuran) enhance catalyst stability and product separation.

A representative procedure involves charging an autoclave with benzoylglycine chloride (10 mmol), PdCl₂(PPh₃)₂ (0.1 mol%), NaOH (20 mmol), and water. After pressurizing with CO (90 bar) and heating to 120°C for 3 hours, the reaction mixture is filtered, acidified, and extracted to isolate AHHA.

Hydrolysis of Alpha-Halocarboxylic Acid Derivatives

Traditional routes to AHHA involve alkaline hydrolysis of alpha-chloro-hippuric acid (C₆H₅CO-NH-CH₂-Cl). This method, while less efficient than carbonylation, remains viable for laboratory-scale synthesis.

Synthesis of Alpha-Chloro-Hippuric Acid

The precursor is prepared by chlorinating hippuric acid (benzoylglycine) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) :

C₆H₅CO-NH-CH₂-COOH+SOCl₂C₆H₅CO-NH-CH₂-Cl+SO₂+HCl\text{C₆H₅CO-NH-CH₂-COOH} + \text{SOCl₂} \rightarrow \text{C₆H₅CO-NH-CH₂-Cl} + \text{SO₂} + \text{HCl}

Reaction conditions: 60°C, anhydrous dichloromethane, 4-hour reflux.

Hydrolysis to AHHA

The alpha-chloro derivative is hydrolyzed in aqueous NaOH (2 M) at 80°C for 6 hours:

C₆H₅CO-NH-CH₂-Cl+NaOHC₆H₅CO-NH-CH(OH)-COOH+NaCl\text{C₆H₅CO-NH-CH₂-Cl} + \text{NaOH} \rightarrow \text{C₆H₅CO-NH-CH(OH)-COOH} + \text{NaCl}

Yields range from 50–65%, with purification via recrystallization from ethanol/water.

Enzymatic Synthesis Pathways

AHHA is a substrate for peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) , an enzyme involved in peptide hormone amidation. While biosynthetic routes are underexplored, in vitro enzymatic synthesis offers potential:

Enzyme-Catalyzed Hydroxylation

PAL catalyzes the cleavage of peptidyl-glycine substrates into amidated peptides and glyoxylate. Modifying the substrate to benzoylglycine could theoretically yield AHHA:

C₆H₅CO-NH-CH₂-COOHPAL, O₂C₆H₅CO-NH-CH(OH)-COOH\text{C₆H₅CO-NH-CH₂-COOH} \xrightarrow{\text{PAL, O₂}} \text{C₆H₅CO-NH-CH(OH)-COOH}

However, experimental validation is limited, and yields are unspecified in available literature.

Comparative Analysis of Synthesis Methods

Method Starting Material Catalyst/Reagent Conditions Yield Advantages Limitations
Reductive carbonylationBenzoylglycine chloridePdCl₂(PPh₃)₂, NaOH120°C, 90 bar CO60–70%Scalable, single-stepHigh-pressure equipment required
Alkaline hydrolysisAlpha-chloro-hippuric acidNaOH80°C, aqueous50–65%Simple setupMulti-step, hazardous chlorination
EnzymaticBenzoylglycinePAL enzymeAmbient, aqueous bufferN/AEco-friendly, mild conditionsUnoptimized, low yields

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxyhippuric acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoylformic acid or benzoylacetaldehyde.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of N-substituted benzamides.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Alpha-hydroxyhippuric acid (C9_9H9_9NO4_4) is characterized by its structure as a hydroxy-substituted derivative of hippuric acid. It plays a significant role in human metabolism, particularly as a urinary metabolite of dietary polyphenols such as those found in coffee. The compound exhibits various biological activities, including antioxidant properties and the ability to modulate inflammation.

Biological Activities

2.1 Antioxidant Properties
Research indicates that this compound possesses notable antioxidant capabilities. It has been shown to protect hepatic cells from oxidative stress induced by tumor necrosis factor-alpha (TNF-α), which is crucial in preventing cellular damage during inflammatory responses .

2.2 Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammation markers in HepG2 cells treated with TNF-α. This suggests its potential use in managing inflammatory conditions .

Applications in Nutrition and Health

3.1 Nutritional Metabolite
this compound is recognized as a metabolite of dietary components, particularly polyphenols from coffee. Its presence in urine serves as a biomarker for coffee consumption and may reflect the health benefits associated with polyphenol intake, such as reduced risk of chronic diseases .

3.2 Potential Therapeutic Uses
The compound's ability to modulate oxidative stress and inflammation positions it as a candidate for therapeutic interventions in conditions such as:

  • Liver Diseases : Due to its protective effects against oxidative stress.
  • Metabolic Disorders : Its role in glucose metabolism suggests potential applications in diabetes management .

Case Studies

StudyObjectiveFindings
Wang et al., 2023Investigate protective effects on HepG2 cellsThis compound significantly reduced TNF-α-induced inflammation and oxidative stress markers .
Rendl et al., 2024Explore protein-metabolite interactionsIdentified binding interactions between this compound and carbonic anhydrase proteins, suggesting implications for metabolic regulation .

Future Research Directions

Further studies are needed to explore:

  • The mechanistic pathways through which this compound exerts its effects on cellular metabolism.
  • Its potential roles in precision nutrition , particularly how it interacts with various dietary components to influence health outcomes.
  • Longitudinal studies to assess the impact of dietary intake of polyphenols on the levels of this compound and associated health benefits.

Mechanism of Action

Alpha-Hydroxyhippuric acid exerts its effects primarily through its role as a biomarker of oxidative stress. It is involved in metabolic pathways related to kidney function and glucose utilization in muscle . The compound interacts with various enzymes and proteins, influencing metabolic processes and signaling pathways.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical properties of alpha-hydroxyhippuric acid with related compounds:

Compound Molecular Formula Hydroxyl Group Position Melting Point Key Features
This compound C₉H₉NO₄ Alpha carbon of glycine 211°C (dec.) Substrate for PAL; involved in peptide amidation .
Hippuric acid C₉H₉NO₃ None 187°C Common urinary metabolite of aromatic compounds .
o-Hydroxyhippuric acid C₉H₉NO₄ 2-position (ortho) on benzene Not reported Used in biochemical research; no significant hazards reported .
3-Hydroxyhippuric acid C₉H₉NO₄ 3-position (meta) on benzene Not reported Gut microbiota metabolite; marker for Clostridia species .
4-Hydroxyhippuric acid C₉H₉NO₄ 4-position (para) on benzene Not reported Limited data; structurally similar to other hydroxyhippurates.
Key Observations:
  • Structural Differences: The hydroxyl group's position (glycine vs. benzene ring) dictates biological activity. For example, this compound's hydroxyl on glycine enables its role in enzymatic amidation, while 3-hydroxyhippuric acid's meta-hydroxyl links it to polyphenol metabolism .
  • Physicochemical Properties : this compound has a higher melting point (211°C) compared to hippuric acid (187°C), likely due to hydrogen bonding from the additional hydroxyl group .

Analytical Methods

  • This compound : Detected via LC-HRMS (m/z 194.0459, RT 2.92 min) and SWATH-MS techniques .
  • 3-Hydroxyhippuric acid : Identified in metabolomic studies using ESI- and ESI+ LC-MS , with pathways mapped via KEGG .

Biological Activity

Alpha-Hydroxyhippuric acid (α-OH-HA), also known as alpha-hydroxybenzoylglycine, is a derivative of hippuric acid and is categorized as an N-acyl-amino acid. It has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of α-OH-HA, highlighting its enzymatic roles, metabolic pathways, and implications in health and disease.

  • IUPAC Name : 2-hydroxy-2-(phenylformamido)acetic acid
  • CAS Number : 16555-77-4
  • Molecular Weight : 195.17 g/mol
  • Chemical Structure :
    C9H9NO4\text{C}_9\text{H}_9\text{N}\text{O}_4

Enzymatic Role

This compound serves as a substrate for the enzyme peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) . This enzyme is crucial for the post-translational modification of neuropeptides and peptide hormones, where it catalyzes the amidation process necessary for the full biological activity of these molecules . The amidation reaction involves converting C-terminal glycine residues into their corresponding α-amidated forms, which are essential for the functionality of many bioactive peptides.

1. Metabolic Pathways

α-OH-HA is involved in various metabolic pathways, particularly in the metabolism of phenolic compounds. It has been identified as a significant metabolite in studies examining the effects of dietary polyphenols on health .

2. Biomarker Potential

Recent research has suggested that α-OH-HA may serve as a biomarker for certain conditions, including muscle respiratory chain deficiencies. In a study utilizing untargeted urine metabolomics, α-OH-HA was identified alongside other metabolites as potential indicators of this condition .

3. Cardiovascular Health

In cardiovascular research, α-OH-HA has been linked to improvements in arterial function. A study indicated that consumption of aronia berry extracts, which increase levels of phenolic metabolites including α-OH-HA, resulted in significant reductions in blood pressure and improvements in arterial stiffness . These findings suggest a protective role for α-OH-HA against cardiovascular diseases.

Case Studies

StudyFindings
Le Sayec et al. (2021)Demonstrated that aronia berry polyphenols, including α-OH-HA, improved arterial function and reduced blood pressure in healthy individuals .
Untargeted MetabolomicsIdentified α-OH-HA as a potential biomarker for muscle respiratory chain deficiencies, indicating its relevance in metabolic disorders .

Q & A

Q. What are the standard protocols for detecting alpha-Hydroxyhippuric acid in biological samples?

Detection typically employs liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) due to their sensitivity for low-abundance metabolites. For LC-MS, sample preparation involves protein precipitation (e.g., methanol/water extraction), followed by reverse-phase chromatography with polar columns (e.g., C18) and negative ion mode detection . NMR protocols require deuterated solvents (e.g., D2O) and spectral libraries for peak assignment. Validation includes spike-and-recovery tests and comparison with internal standards like deuterated hippuric acid derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) must include nitrile gloves (≥0.11 mm thickness, EN 374 tested) and respiratory protection (P1 particulate filters) during powder handling to avoid inhalation. Work areas should be equipped with fume hoods, and spills must be mechanically contained to prevent environmental contamination (e.g., avoiding drains). Barrier creams are recommended for prolonged skin exposure .

Q. How is this compound synthesized for experimental use, and what purity validation methods are required?

Synthesis often involves glycine conjugation with o-hydroxybenzoic acid via enzymatic or chemical coupling. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm and confirmation via tandem MS (MS/MS) fragmentation patterns. For novel syntheses, elemental analysis and ¹H/¹³C NMR spectra must match reference data .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound’s association with ischemic stroke?

Discrepancies in disease correlation may stem from cohort heterogeneity (e.g., age, comorbidities) or analytical variability. Robust meta-analyses should stratify by confounding factors (e.g., renal function, diet). Methodological harmonization (e.g., standardized LC-MS protocols) and multicenter validation are critical. Bayesian statistical models can quantify uncertainty in pooled data .

Q. What experimental designs are optimal for elucidating this compound’s role in phenylalanine metabolism?

Isotopic tracer studies (e.g., ¹³C-labeled phenylalanine) combined with kinetic modeling can track metabolic flux. In vitro assays using hepatic cell lines should measure enzyme activity (e.g., phenylalanine hydroxylase) under varying substrate conditions. Longitudinal animal models (e.g., knockout mice) paired with metabolomic profiling can identify compensatory pathways .

Q. How should researchers address batch-to-batch variability in this compound for reproducibility?

Implement quality control (QC) measures such as:

  • Pre-analytical: Standardize storage conditions (−80°C, argon atmosphere) to prevent degradation.
  • Analytical: Include QC samples in each batch (e.g., NIST reference materials) and use coefficient of variation (CV) thresholds (<15% for inter-batch precision).
  • Post-analytical: Apply normalization algorithms (e.g., probabilistic quotient normalization) to correct for technical noise .

Q. What computational tools are effective for integrating this compound data into metabolic networks?

Pathway analysis platforms like MetaboAnalyst 5.0 or Kyoto Encyclopedia of Genes and Genomes (KEGG) can map metabolite interactions. Constraint-based modeling (e.g., COBRA Toolbox) allows simulation of phenylalanine-tyrosine pathway perturbations. Machine learning frameworks (e.g., Random Forest) can prioritize biomarkers in multi-omics datasets .

Methodological Best Practices

  • Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, processing parameters, and metadata in repositories like Metabolights .
  • Ethical Compliance: Document IRB approval for human studies and adhere to ARRIVE guidelines for animal research .
  • Statistical Rigor: Use false discovery rate (FDR) correction for multiple comparisons in metabolome-wide association studies (MWAS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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alpha-Hydroxyhippuric acid
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